6-Bromo-4,7-dichloro-3-methylquinolin-8-amine
Description
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine is a halogenated quinoline derivative characterized by a bromine atom at position 6, chlorine atoms at positions 4 and 7, a methyl group at position 3, and an amine group at position 8 (Figure 1). This substitution pattern imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Molecular Formula: C₁₀H₇BrCl₂N₂
Molecular Weight: ~314.44 g/mol (calculated).
Key Features:
- Amine Group: The 8-amine may serve as a hydrogen bond donor, influencing solubility and intermolecular interactions.
Properties
Molecular Formula |
C10H7BrCl2N2 |
|---|---|
Molecular Weight |
305.98 g/mol |
IUPAC Name |
6-bromo-4,7-dichloro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H7BrCl2N2/c1-4-3-15-10-5(7(4)12)2-6(11)8(13)9(10)14/h2-3H,14H2,1H3 |
InChI Key |
OJSSWCBDSYWCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2N=C1)N)Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dichloro-3-methylquinolin-8-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 3-methylquinoline, followed by amination at the 8-position. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution.
Industrial Production Methods
Industrial production of 6-Bromo-4,7-dichloro-3-methylquinolin-8-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and biaryl or styrene derivatives.
Scientific Research Applications
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-4,7-dichloro-3-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
Substitution Position: The target compound’s 4,7-dichloro and 8-amine configuration contrasts with 6-bromo-5-chloro-8-methylquinolin-3-amine (Cl at C5, NH₂ at C3), which may reduce steric hindrance but alter hydrogen-bonding capacity . Quinazoline derivatives (e.g., compound 18C) replace the quinoline core with a quinazoline ring, introducing additional nitrogen atoms that modify electronic properties and binding affinity .
Solubility and Reactivity: Methoxy and fluorobenzyloxy groups in 18C enhance aqueous solubility compared to the target compound’s halogen-dominated structure . The nitrile group in 6-bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile increases reactivity, making it suitable for further functionalization .
Biological Activity: Quinazolinones (e.g., anti-inflammatory agents in ) share bioactivity trends with halogenated quinolines, but the 8-amine in the target compound may mimic pharmacophores seen in active quinazolinones . 6-Bromo-4,5-dicyano derivatives () highlight the role of cyano groups in enhancing enzyme inhibition, a feature absent in the target compound .
Biological Activity
The compound 6-Bromo-4,7-dichloro-3-methylquinolin-8-amine is a member of the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
6-Bromo-4,7-dichloro-3-methylquinolin-8-amine has a complex bicyclic structure that incorporates nitrogen atoms, contributing to its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 292.02 g/mol. The presence of bromine and chlorine atoms enhances its pharmacological profile by potentially increasing lipophilicity and influencing interactions with biological targets.
Synthesis Methods
Several synthetic routes have been developed for producing 6-Bromo-4,7-dichloro-3-methylquinolin-8-amine:
- Bromination of 3-Methylquinolin : This involves the bromination of 3-methylquinoline followed by chlorination at the 4 and 7 positions.
- Multi-step Synthesis : Utilizing various reagents such as N-bromosuccinimide (NBS) in chloroform for selective bromination.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The following table summarizes some relevant findings on related compounds:
| Compound | Activity Type | Target Organism | IC50 (μM) |
|---|---|---|---|
| 7-Bromoquinolin-8-ol | Antibacterial | Pseudomonas aeruginosa | 22 |
| 5-Amino-7-bromoquinolin-8-sulfonate | Antibacterial | Klebsiella pneumoniae | 25 |
| 3-Methylquinoline derivatives | Antiviral | H5N1 Virus | >50 |
These studies suggest that the presence of halogen substituents can enhance the antimicrobial efficacy of quinoline derivatives.
Anticancer Activity
The anticancer potential of quinoline derivatives has been widely studied. For example, several derivatives have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table details the IC50 values for some related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 14.68 |
| Compound B | A549 | 10.30 |
| Compound C | HeLa | 19.00 |
These findings underscore the potential of halogenated quinolines as promising anticancer agents due to their ability to induce apoptosis in cancer cells while sparing normal cells.
The mechanisms by which these compounds exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
- Induced-Fit Binding : Similar to other quinoline-based compounds, it is hypothesized that 6-Bromo-4,7-dichloro-3-methylquinolin-8-amine may interact with target proteins through an induced-fit mechanism, altering the conformation of the binding site to enhance affinity and specificity.
Case Studies
- Antiviral Activity : A study explored the antiviral properties of various quinoline derivatives against H5N1 virus, demonstrating that certain halogenated compounds exhibited significant inhibition rates while maintaining low cytotoxicity levels.
- Anticancer Screening : In vitro studies on human cancer cell lines revealed that several synthesized derivatives showed enhanced selectivity and potency compared to standard chemotherapeutics like cisplatin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
